N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a pyrrole moiety often interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and aromatic interactions .
Mode of Action
The presence of a 1-methyl-1h-pyrrol-2-yl group suggests that it may interact with its targets through pi-pi stacking interactions and hydrogen bonding
Biochemical Pathways
Compounds containing a pyrrole moiety are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and gene expression regulation
Pharmacokinetics
The presence of a morpholinoethyl group suggests that it may have good bioavailability due to its polarity and ability to form hydrogen bonds . Further pharmacokinetic studies are needed to confirm this.
Result of Action
Given the presence of a 2-oxo-2h-chromene-3-carboxamide moiety, it is plausible that this compound could exert its effects through the modulation of cellular redox states
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23-8-4-6-17(23)18(24-9-11-27-12-10-24)14-22-20(25)16-13-15-5-2-3-7-19(15)28-21(16)26/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUMDLMRBLETII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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